molecular formula C3H3N3O3<br>C3H3N3O3<br>C3N3(OH)3<br>C3N3(OH)3 B7763817 Cyanuric acid CAS No. 40580-20-9

Cyanuric acid

Cat. No.: B7763817
CAS No.: 40580-20-9
M. Wt: 129.07 g/mol
InChI Key: ZFSLODLOARCGLH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cyanuric acid, an organic compound with the formula (CNOH)₃, is known for its strong interaction with melamine . This interaction forms insoluble melamine cyanurate . This compound is also used as a precursor or a component of bleaches, disinfectants, and herbicides . It is widely used in organic synthesis and can undergo N-halogenation, alkylation, esterification, and salt formation reactions, resulting in more this compound derivatives .

Mode of Action

This compound can be viewed as the cyclic trimer of the elusive chemical species cyanic acid, HOCN . The ring can readily interconvert between several structures via lactam-lactim tautomerism . Although the triol tautomer may have aromatic character, the keto form predominates in solution . The hydroxyl (-OH) groups assume phenolic character . Deprotonation with base affords a series of cyanurate salts .

Biochemical Pathways

This compound is synthesized from NH₃ and CO₂, with urea and isocyanic acid OCNH as two pivotal intermediates . Urea can be synthesized from NH₃ and CO₂, and this compound can be obtained from urea or NH₃ + CO₂ . Our theoretical model shows that this compound is actually acquired from OCNH via a one-step cycloaddition reaction .

Pharmacokinetics

It is known that this compound can take several days, even a week, to fully dissolve in water, especially if you use granular this compound . This timing also takes into account how this compound was added . If you add it directly into the skimmer, it could get stuck in the pool filter and take much longer to dissolve .

Result of Action

The result of this compound’s action is the formation of cyanurate salts when deprotonated with a base . It also forms insoluble melamine cyanurate when it interacts with melamine . This interaction locks the this compound into the tri-keto tautomer .

Action Environment

This compound plays a role in maintaining the chlorine levels in your pool . When sunlight exposure breaks down chlorine, adding this compound helps to stabilize it, making the chlorine last longer and work more effectively . Without this compound, you would need to replenish chlorine frequently, resulting in higher expenses and increased maintenance efforts .

Biochemical Analysis

Biochemical Properties

Cyanuric acid can be viewed as the cyclic trimer of the elusive chemical species cyanic acid, HOCN . The ring can readily interconvert between several structures via lactam-lactim tautomerism . Although the triol tautomer may have aromatic character, the keto form predominates in solution . The hydroxyl (-OH) groups assume phenolic character . This compound is noted for its strong interaction with melamine, forming insoluble melamine cyanurate .

Cellular Effects

At high concentrations, this compound can lead to some health risks . Moreover, in the presence of this compound, chlorine is inactivated against intestinal pathogens, exposing swimmers to an increased risk of acute gastrointestinal diseases .

Molecular Mechanism

This compound is synthesized from NH3 and CO2, urea and isocyanic acid OCNH are two pivotal intermediates . Our theoretical model shows that this compound is actually acquired from OCNH via a one-step cycloaddition reaction .

Temporal Effects in Laboratory Settings

This compound is a white crystalline solid that forms a colorless crystalline dihydrate from water and loses water upon exposure to dry air . It is a weak tribasic acid that is slightly soluble in water and organic solvents like acetone, benzene, ether, ethanol, hexane, and isopropyl alcohol .

Dosage Effects in Animal Models

The American standard for this compound in swimming pool water is at least 10 mg/L, preferably 30–50 mg/L, but not >150 mg/L . In addition, oral administration of this compound may seriously affect animal health .

Metabolic Pathways

This compound is an industrial chemical produced during the biodegradation of s-triazine pesticides . The biodegradation of this compound has been elucidated using a single model system, Pseudomonas sp. strain ADP, in which this compound hydrolase (AtzD) opens the s-triazine ring and AtzEG deaminates the ring-opened product .

Transport and Distribution

This compound is produced naturally as a contaminant in urea fertilizer, and it is used as a chlorine stabilizer in swimming pools . This compound-degrading bacteria are used commercially in removing this compound from pool water when it exceeds desired levels .

Chemical Reactions Analysis

Types of Reactions: Cyanuric acid undergoes various chemical reactions, including:

    N-Halogenation: Reaction with halogens to form halogenated derivatives.

    Alkylation: Introduction of alkyl groups.

    Esterification: Formation of esters.

    Salt Formation: Reaction with bases to form salts.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Cyanuric acid’s versatility and stability make it a valuable compound in both industrial and research settings.

Properties

IUPAC Name

1,3,5-triazinane-2,4,6-trione
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InChI

InChI=1S/C3H3N3O3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9)
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InChI Key

ZFSLODLOARCGLH-UHFFFAOYSA-N
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Canonical SMILES

C1(=O)NC(=O)NC(=O)N1
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Molecular Formula

C3H3N3O3, Array, C3N3(OH)3
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Related CAS

27026-93-3, Array
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DSSTOX Substance ID

DTXSID7024873
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Molecular Weight

129.07 g/mol
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Physical Description

Crystals. (NTP, 1992), Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; NKRA; Pellets or Large Crystals, White, odorless solid; [Hawley] Hygroscopic; [CHEMINFO] Off-white powder; [MSDSonline], Solid, ODOURLESS WHITE HYGROSCOPIC CRYSTALLINE POWDER.
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Boiling Point

DECOMPOSES (NTP, 1992), Sublimes and dissociates to isocyanuric acid at higher />330 °C/ temperatures
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Solubility

0.5 mL (NTP, 1992), Slightly soluble in common organic solvents such as acetone, benzene, diethyl ether, ethanol, hexane. Solubility (%): dimethylformamide 7.2; diemthyl sulfoxide 17.4., Soluble in hot alcohols, pyridine, concentrated HCL without decomposition; in aqueous solutions of NaOH and KOH. Insoluble in cold methanol, ether acetone, benzene chloroform., Solubility in 96% H2SO4 (25 °C): 14.1%, Solubility in water (%): 0.2 at 25 °C; 2.6 at 90 °C; 10.0 at 150 °C, For more Solubility (Complete) data for CYANURIC ACID (6 total), please visit the HSDB record page., 2 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.27
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Density

2.5 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.75 deg 25 °C/4 °C 9 (anhydride); 1.66 at 25 °C/4 °C (dihydrate), 2.5 g/cm³
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Vapor Pressure

0.00000003 [mmHg], Vapor pressure, Pa at 25 °C:
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Impurities

Ammelide, 1% Max
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Color/Form

White crystalline solid, CRYSTALLINE POWDER

CAS No.

108-80-5
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Melting Point

greater than 680 °F (DEC.) (NTP, 1992), 360 °C
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Synthesis routes and methods I

Procedure details

The procedure of Example 10 was repeated with a 1-liter glass reactor and a nitrogen purge prior to the urea addition. After a two-hour stirring period, the crude cyanuric acid in the cooled slurry showed no sign of hydration at which time the slurry was vacuum filtered. The filter cake was then washed with water at which time the cyanuric acid hydrated. The hardened hydrated product was crushed and dried in an oven to produce a 93% yield of anhydrous cyanuric acid having an assay of 99+% purity and an ammelide content of 0.39% and an ammeline content of only 0.02%. Analysis of the filtrate showed an additional 6% yield of cyanuric acid.
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6%

Synthesis routes and methods II

Procedure details

300 g of urea prills and 495 g of N-methylpyrrolidone were charged into a 1-liter glass reactor fitted with stirrer, condenser and thermometer. The reaction mixture was heated with a mantle and maintained at reflux for a 2-hour period during which the reaction temperature increased from 185° to 212° C. On cooling, the reaction mixture solidified at about 35° C. The reaction mixture was reheated to about 160° C. to make it stirrable, cooled to 40°-50° C. and filtered. The cake set up in the filter funnel and had to be broken up. On washing with water, the filter cake solidified again into a hard cement-like solid with release of some heat. The solid was broken up, washed further, and dried giving 129 g (60% yield) of impure cyanuric acid containing 5.6% ammelide and 0.4% ammeline.
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300 g
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Quantity
495 g
Type
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Yield
60%

Synthesis routes and methods III

Procedure details

As set forth above the process of the invention is directed to heating urea and/or biuret dissolved in the reaction medium containing a dissolved acid or a corresponding anhydride or ammonium salt to produce cyanuric acid, vapor being discharged during the reaction.
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Synthesis routes and methods IV

Procedure details

digesting the cyanuric acid in a second aqueous solution containing sulfuric acid, wherein the stoichiometric ratio of sulfuric acid to aminotriazine compounds is greater than 1, to produce a purified cyanuric acid in an ammonium bisulfate solution.
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Synthesis routes and methods V

Procedure details

In 100 ml of n-hexane was dissolved 40 g (0.204 mol) of geranyl acetate, and 17.1 g (0.071 mol) of trichloroisocyanuric acid was added slowly and maintained between -10° C. to 0° C. for six hours. After the reaction, excessive trichloroisocyanuric acid and by-produced isocyanuric acid were removed by filtration. The filtrate was washed with an aqueous sodium hydrogencarbonate solution and water, dried over anhydrous magnesium sulfate, and the solvent was evaporated to yield a crude product. The crude product obtained was purified by silica gel chromatography to provide 6-chloro-3,7-dimethyl-2,7-octadiene-1-acetate (hereinafter, compound (a)) in a yield of 86% in the form of pale yellow oil.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of cyanuric acid?

A1: this compound (1,3,5-Triazine-2,4,6-triol) has a molecular formula of C3H3N3O3 and a molecular weight of 129.07 g/mol. []

Q2: Does this compound exist in different forms?

A2: Yes, this compound exists in two tautomeric forms: the trihydroxy form (this compound) and the trioxo form (isothis compound). While the triazine-based system is preferred scientifically, the (iso)cyanurate designation is common commercially. []

Q3: How photostable is this compound in aqueous solutions?

A3: Quantum-chemical calculations predict high photostability of this compound in aqueous solutions under prebiotic Earth conditions. Its absorption maximum lies at ~160 nm, with minimal absorption at longer wavelengths. Excited states efficiently return to the ground state through internal conversion and conical intersections. []

Q4: What is the primary industrial application of this compound?

A4: this compound is primarily used as a precursor for the synthesis of chlorinated isocyanurates, widely employed as disinfectants, sanitizers, and bleaches. []

Q5: What other applications do this compound derivatives have?

A5: Besides its role in disinfection, derivatives like triallyl and tris(2-hydroxyethyl) this compound are used as cross-linking and curing agents. Tris(2,3-epoxypropyl)isocyanurate contributes to weather-resistant powder coatings. Melamine cyanurate serves as a fire retardant in plastics. []

Q6: Does this compound impact chlorine's effectiveness in swimming pools?

A6: Yes, while this compound protects chlorine from UV degradation in swimming pools, it also reduces its disinfection rate. Increasing the available chlorine concentration can help mitigate this inhibitory effect. [, ]

Q7: Can this compound be used to reduce harmful emissions from fuel combustion?

A7: Yes, there is significant interest in employing this compound for reducing nitrogen oxides (NOx) in exhaust gases generated from burning oil, gas, and coal. []

Q8: How is this compound degraded in the environment?

A8: Certain bacteria and fungi utilize a metabolic pathway that involves the sequential hydrolysis of this compound and its metabolites. The first step, opening the s-triazine ring, is catalyzed by the enzyme this compound hydrolase. []

Q9: What are the products of this compound hydrolysis by this compound hydrolase?

A9: Contrary to previous beliefs, this compound hydrolase produces carboxybiuret, not biuret directly. Carboxybiuret then spontaneously decarboxylates to biuret and carbon dioxide. []

Q10: Are there potential applications for this compound hydrolase?

A10: Research is underway to utilize this compound hydrolase, particularly the thermostable version from Moorella thermoacetica, in enzyme filtration systems for removing accumulated this compound from swimming pools and spas. [, ]

Q11: How does the structure of this compound derivatives influence their properties?

A11: The type and number of substituents on the this compound ring significantly affect the properties of its derivatives. For example, increasing the epichlorohydrin to this compound ratio in prepolymers decreases viscosity while maintaining density. []

Q12: Does the structure of this compound affect its biological activity?

A12: Yes, modifying the this compound structure by replacing a hydroxyl group with a vinyl group enhances both its biological activity and resistance to microorganisms. []

Q13: What are the health consequences of melamine and this compound co-exposure?

A14: Co-exposure to melamine and this compound leads to the formation of melamine-cyanurate crystals in the kidneys. These crystals can obstruct renal tubules, potentially leading to acute kidney injury and renal failure, similar to acute uric acid nephropathy in humans. [, , ]

Q14: Does the gut microbiota play a role in melamine toxicity?

A15: Yes, the gut microbiota, specifically Klebsiella species, can convert melamine to this compound, exacerbating melamine-induced nephrotoxicity. This microbial transformation highlights the importance of the gut microbiome in melamine toxicity. []

Q15: What analytical techniques are used to determine this compound levels?

A16: Several techniques are available for quantifying this compound, including differential pulse polarography [], reversed-phase high-performance liquid chromatography (RP-HPLC) [], and gas chromatography tandem triple quadrupole mass spectrometry (GC-QqQ-MS/MS). []

Q16: How are melamine and this compound simultaneously determined in food samples?

A17: Simultaneous analysis of melamine and this compound in food often involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Isotope dilution and hydrophilic interaction liquid chromatography (HILIC) can enhance the sensitivity and accuracy of the analysis. [, , ]

Q17: Can this compound be recycled in industrial processes?

A18: Yes, several processes allow for the recycling of this compound. For instance, in the production of trichloroisothis compound, the remaining this compound can be recovered and reused, contributing to a more sustainable and environmentally friendly process. [, ]

Q18: What resources are available for researchers studying this compound?

A19: Researchers benefit from various tools, including databases with this compound hydrolase gene sequences and protein structures. Additionally, commercially available this compound derivatives and analytical standards facilitate research on this compound. [, , ]

Q19: When did this compound gain commercial significance?

A20: While this compound has been known for over two centuries, it only achieved commercial importance in the mid-1950s, primarily due to the development and application of its derivatives. []

Q20: How does research on this compound contribute to different scientific fields?

A21: Studies on this compound contribute to diverse fields like environmental science, analytical chemistry, toxicology, and material science. Understanding its properties and applications fosters advancements in areas like water treatment, food safety, and development of novel materials. [, , , ]

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